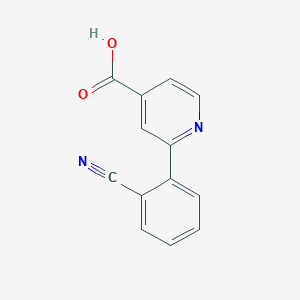
2-(2-Cyanophenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyanophenyl)isonicotinic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of isonicotinic acid, featuring a cyano group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: For industrial-scale production, the preparation of this compound may involve the use of methyl 2-cyanoisonicotinate as a starting material. This compound undergoes a reaction with dioxane in an aqueous solution of sodium hydroxide, resulting in a high yield of the desired product .
化学反応の分析
Types of Reactions: 2-(2-Cyanophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(2-Cyanophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(2-Cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound may inhibit the formation of bacterial cell walls by targeting enzymes involved in cell wall synthesis . This action is similar to that of isoniazid, a well-known anti-tuberculosis drug .
類似化合物との比較
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: Features a carboxylic acid group at the 2-position.
Uniqueness: 2-(2-Cyanophenyl)isonicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
2-(2-cyanophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-15-12/h1-7H,(H,16,17) |
InChIキー |
DWPZVNSNFAFAFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


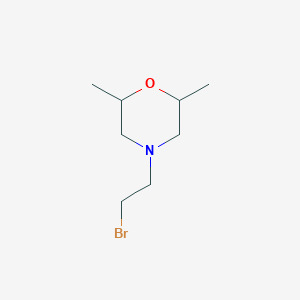
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
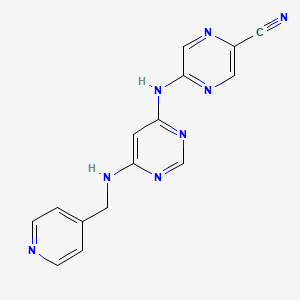
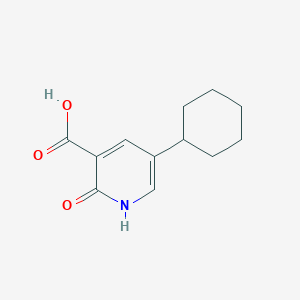
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
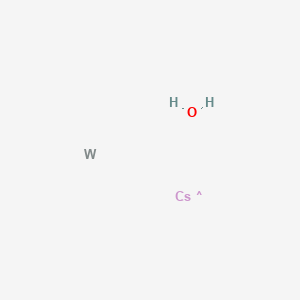
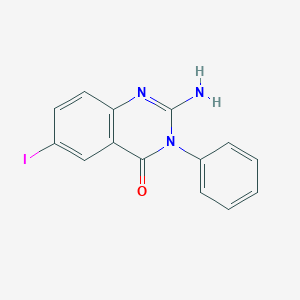
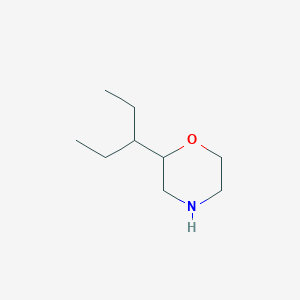
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
